molecular formula C7H13NO B3394383 (R)-3-Cyclopropylmorpholine CAS No. 1270034-81-5

(R)-3-Cyclopropylmorpholine

Cat. No.: B3394383
CAS No.: 1270034-81-5
M. Wt: 127.18 g/mol
InChI Key: KLFPQNHKRHERBF-ZETCQYMHSA-N
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Description

®-3-Cyclopropylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclopropyl group attached to the third carbon of the morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclopropylmorpholine typically involves the following steps:

  • Cyclopropylation of Morpholine: : The initial step involves the introduction of a cyclopropyl group to the morpholine ring. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide.

  • Chiral Resolution: : To obtain the ®-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed. Alternatively, asymmetric synthesis methods using chiral catalysts can be utilized to directly synthesize the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-3-Cyclopropylmorpholine may involve large-scale cyclopropanation reactions followed by efficient chiral resolution processes. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclopropylmorpholine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of ®-3-Cyclopropylmorpholine.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Chemistry

®-3-Cyclopropylmorpholine is used as a chiral building block in the synthesis of complex organic molecules

Biology

In biological research, ®-3-Cyclopropylmorpholine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of receptor-ligand interactions.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural features enable it to modulate the activity of certain neurotransmitter receptors, offering potential benefits in the treatment of conditions such as depression and anxiety.

Industry

In the industrial sector, ®-3-Cyclopropylmorpholine is utilized in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-Cyclopropylmorpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the downstream signaling pathways. This interaction can result in altered neurotransmitter release, receptor activation or inhibition, and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Cyclopropylmorpholine: The enantiomer of ®-3-Cyclopropylmorpholine, differing in its chiral configuration.

    3-Cyclopropylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.

    Cyclopropylamine: A simpler analog with an amine group instead of a morpholine ring.

Uniqueness

®-3-Cyclopropylmorpholine is unique due to its combination of a cyclopropyl group and a morpholine ring, providing distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets that are not achievable with other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of ®-3-Cyclopropylmorpholine, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(3R)-3-cyclopropylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPQNHKRHERBF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717598
Record name (3R)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270034-81-5
Record name (3R)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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